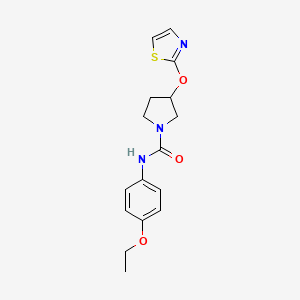

N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-2-21-13-5-3-12(4-6-13)18-15(20)19-9-7-14(11-19)22-16-17-8-10-23-16/h3-6,8,10,14H,2,7,9,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTZWZKYUQHCMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide (CAS Number: 2199234-58-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 333.4 g/mol. The compound features a pyrrolidine ring substituted with a thiazole moiety and an ethoxyphenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₃S |

| Molecular Weight | 333.4 g/mol |

| CAS Number | 2199234-58-5 |

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. Compounds that inhibit leukotriene synthesis or action can reduce inflammation in diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism typically involves inhibition of key enzymes in the inflammatory pathway, which may be applicable to this compound given its structural features.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the thiazole and pyrrolidine components can significantly influence the pharmacological profile. For example:

- Substituents on the Thiazole Ring : Variations can enhance or diminish activity against specific targets.

- Pyrrolidine Modifications : Changes in substituents can affect binding affinity to enzymes or receptors.

In Vitro Studies

In vitro assays have demonstrated that similar compounds exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a related thiazole derivative showed IC50 values in the low micromolar range, indicating potent activity.

The proposed mechanisms for compounds structurally related to this compound include:

- Enzyme Inhibition : Compounds may act as competitive inhibitors at enzyme active sites.

- Receptor Modulation : They may function as agonists or antagonists at specific receptors involved in cellular signaling.

- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, impacting gene expression.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide exhibits significant anticancer properties.

Case Study: Tumor Growth Inhibition

In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The compound's efficacy was highlighted by its ability to reduce tumor volume significantly over a treatment period .

Anti-inflammatory Effects

This compound has shown potential in reducing inflammatory responses.

In Vitro Studies

Research indicates that the compound can decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results indicate a promising anti-inflammatory profile, suggesting that it may be beneficial for treating inflammatory diseases .

Antimicrobial Properties

Preliminary studies have suggested that this compound may possess antimicrobial properties against various bacterial strains. The structure of the compound implies potential efficacy against infections caused by resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Benzamide Derivatives ()

Compounds in (Entries 5–8) share a benzamide core but differ in the alkoxy substituents on the phenyl ring:

- Entry 5 : 4-Methoxyphenyl (–OCH₃)

- Entry 6 : 4-Ethoxyphenyl (–OCH₂CH₃)

- Entry 7 : 4-Propoxyphenyl (–OCH₂CH₂CH₃)

- Entry 8 : 4-Isopropoxyphenyl (–OCH(CH₃)₂)

Key Observations:

- The target compound’s ethoxy group strikes a balance between these properties.

- Steric Effects : Isopropoxy (Entry 8) introduces greater steric hindrance, which may impede target binding compared to linear alkoxy groups.

Fluorophenyl-Thiadiazol Derivatives ()

The compound in -(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, features a fluorophenyl group and a 1,3,4-thiadiazol substituent.

Key Comparisons:

- Electron Effects : The 4-fluoro substituent is electron-withdrawing, which may enhance metabolic stability by blocking oxidative degradation sites compared to the ethoxy group in the target compound.

- Heterocycle Differences : The 1,3,4-thiadiazol ring () vs. 1,3-thiazol-2-yloxy (target compound) alters electronic and steric profiles. Thiadiazoles often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms.

Ethoxy-Benzothiazol Derivatives ()

Compound 832674-14-3 (), N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide, incorporates a benzothiazol ring and a fluorinated alkoxy chain.

Key Comparisons:

- Fluorination : The tetrafluoropropoxy group increases lipophilicity and metabolic resistance, a feature absent in the target compound.

Trifluoroethyl-Morpholinopyridine Derivatives ()

The compound in , (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, includes a trifluoroethyl group and a morpholinopyridine moiety.

Key Comparisons:

- Polarity : The morpholine ring introduces polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration relative to the target compound.

Structural and Functional Analysis Table

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization of pyrrolidine precursors and coupling with thiazole derivatives. Key steps include:

- Cyclization : Use of 1,4-diketones or amino alcohols under reflux in ethanol or DMSO to form the pyrrolidine core .

- Thiazole coupling : Nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig) at the pyrrolidine-3-position, requiring catalysts like Pd/C and controlled temperatures (60–80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product. Reaction progress should be monitored via TLC and confirmed by NMR .

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to verify substituent positions and stereochemistry. Key signals include the ethoxyphenyl aromatic protons (δ 6.8–7.2 ppm) and pyrrolidine carbons (δ 45–60 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

- X-ray crystallography : For unambiguous structural determination, use SHELX software for data refinement. Single crystals can be grown via slow evaporation in acetonitrile or dichloromethane .

Q. What are the primary physicochemical properties (solubility, stability) relevant to in vitro assays?

- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). Similar pyrrolidine-thiazole derivatives show moderate solubility in DMSO (>10 mM) but limited solubility in water (<1 mM) .

- Stability : Assess via HPLC over 24–72 hours under assay conditions (e.g., 37°C, pH 7.4). Thiazole ether linkages may hydrolyze under strongly acidic/basic conditions, requiring pH-neutral buffers .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?

- Data triangulation : Compare NMR-derived coupling constants (e.g., J-values for pyrrolidine ring protons) with X-ray torsion angles. Discrepancies may indicate dynamic conformational changes in solution vs. solid state .

- DFT calculations : Use computational models (Gaussian, ORCA) to simulate NMR chemical shifts and compare with experimental data. This helps identify preferred conformers .

- Redundant characterization : Employ complementary techniques like IR spectroscopy (for functional groups) and elemental analysis (for C/H/N/S content) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

- Target identification : Use affinity chromatography (immobilized compound) with cell lysates, followed by LC-MS/MS to identify binding proteins .

- Kinetic assays : Measure enzyme inhibition (e.g., IC₅₀ values) using fluorogenic substrates. For thiazole-containing analogs, cytochrome P450 or kinase targets are plausible .

- Cellular imaging : Fluorescently tagged analogs (e.g., BODIPY conjugates) can track subcellular localization via confocal microscopy .

Q. How can researchers address contradictory bioactivity results across different assay platforms?

- Assay standardization : Replicate studies in orthogonal assays (e.g., cell viability via MTT vs. ATP-lite). Control for variables like cell passage number and serum batch .

- Metabolic stability testing : Use liver microsomes (human/rodent) to assess if metabolite interference affects activity. LC-MS can identify degradation products .

- Data normalization : Express results relative to positive/negative controls (e.g., doxorubicin for cytotoxicity) to minimize inter-assay variability .

Methodological Considerations

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites (e.g., kinases or GPCRs). Focus on hydrogen bonding with the thiazole oxygen and hydrophobic interactions with the ethoxyphenyl group .

- MD simulations : GROMACS or AMBER for analyzing stability of ligand-target complexes over 100+ ns trajectories. Monitor RMSD and binding free energy (MM-PBSA) .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

- LogP optimization : Introduce polar substituents (e.g., hydroxyl groups) to reduce logP (aim for 2–3) while maintaining potency. Use HPLC-derived logP measurements .

- Prodrug design : Mask carboxylamide groups as esters to enhance oral bioavailability. Hydrolytic release can be confirmed in plasma stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.